

7-Ethylindole CAS number 22867-74-9

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Compound of Interest

Compound Name: **7-Ethylindole**

Cat. No.: **B1586515**

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An In-Depth Technical Guide to **7-Ethylindole** (CAS: 22867-74-9)

Introduction

7-Ethylindole, identified by CAS number 22867-74-9, is a substituted indole derivative that has emerged as a cornerstone intermediate in synthetic organic chemistry, particularly within the pharmaceutical industry.^{[1][2]} Its structural framework, featuring an ethyl group at the 7-position of the indole nucleus, provides a versatile scaffold for the development of complex molecules with significant biological activity. While it is most prominently recognized as a crucial precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etodolac, its utility extends to a wide array of other pharmacologically active agents.^{[1][2]} More recently, **7-Ethylindole** has garnered attention in the field of sustainable energy as a promising liquid organic hydrogen carrier (LOHC), highlighting its expanding industrial relevance.^{[2][3]}

This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core physicochemical properties, synthesis methodologies, analytical characterization, and diverse applications of this pivotal compound.

Physicochemical and Spectroscopic Properties

7-Ethylindole is typically a clear, colorless to light brown liquid at room temperature.^{[1][4]} Understanding its physical and spectroscopic properties is fundamental for its application in synthesis, purification, and structural elucidation of its derivatives.

Physical and Chemical Data Summary

The key properties of **7-Ethylindole** are summarized in the table below. These values are essential for reaction planning, safety assessments, and analytical method development.

Property	Value	Source
CAS Number	22867-74-9	[5]
Molecular Formula	C ₁₀ H ₁₁ N	[5] [6]
Molecular Weight	145.20 g/mol	[5]
Appearance	Clear colorless to pale yellow/brown liquid or oil	[1] [4]
Density	~1.058 g/mL at 20 °C	
Boiling Point	281.9 ± 9.0 °C at 760 mmHg	[6]
Flash Point	109 °C (228.2 °F) - closed cup	
Refractive Index (n _{20/D})	~1.603	
logP (Octanol/Water)	2.248 - 3.13 (Calculated)	[6] [7]
Vapor Pressure	0.0 ± 0.6 mmHg at 25°C	[6]

Spectroscopic Analysis Profile

Spectroscopic data is critical for confirming the identity and purity of **7-Ethylindole**. The following is a predictive analysis based on the known structure and typical spectral data for indole derivatives.

- **¹H NMR** (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a distinct fingerprint. Key expected signals include a broad singlet for the N-H proton (typically downfield, ~8.0 ppm), multiplets in the aromatic region (approx. 7.0-7.6 ppm) corresponding to protons on the benzene ring, and distinct signals for the pyrrole ring protons. The ethyl group will present as a quartet (CH₂) around 2.8 ppm coupled to a triplet (CH₃) around 1.3 ppm.
- **¹³C NMR** (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show ten distinct signals. The carbons of the fused benzene ring will appear in the aromatic region

(~115-135 ppm). The pyrrole ring carbons (C2 and C3) are also characteristic, appearing around 100-125 ppm. The aliphatic carbons of the ethyl group will be found upfield, with the CH_2 carbon around 25 ppm and the CH_3 carbon around 14 ppm.[8]

- IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying key functional groups. A prominent sharp peak around 3400 cm^{-1} corresponds to the N-H stretching vibration. Aromatic C-H stretching appears just above 3000 cm^{-1} , while aliphatic C-H stretching from the ethyl group is observed just below 3000 cm^{-1} . Aromatic C=C stretching vibrations are found in the $1450\text{--}1600 \text{ cm}^{-1}$ region.
- MS (Mass Spectrometry): Electron-Impact Mass Spectrometry (EI-MS) will show a molecular ion peak (M^+) at an m/z ratio of 145, corresponding to the molecular weight of the compound.[5]

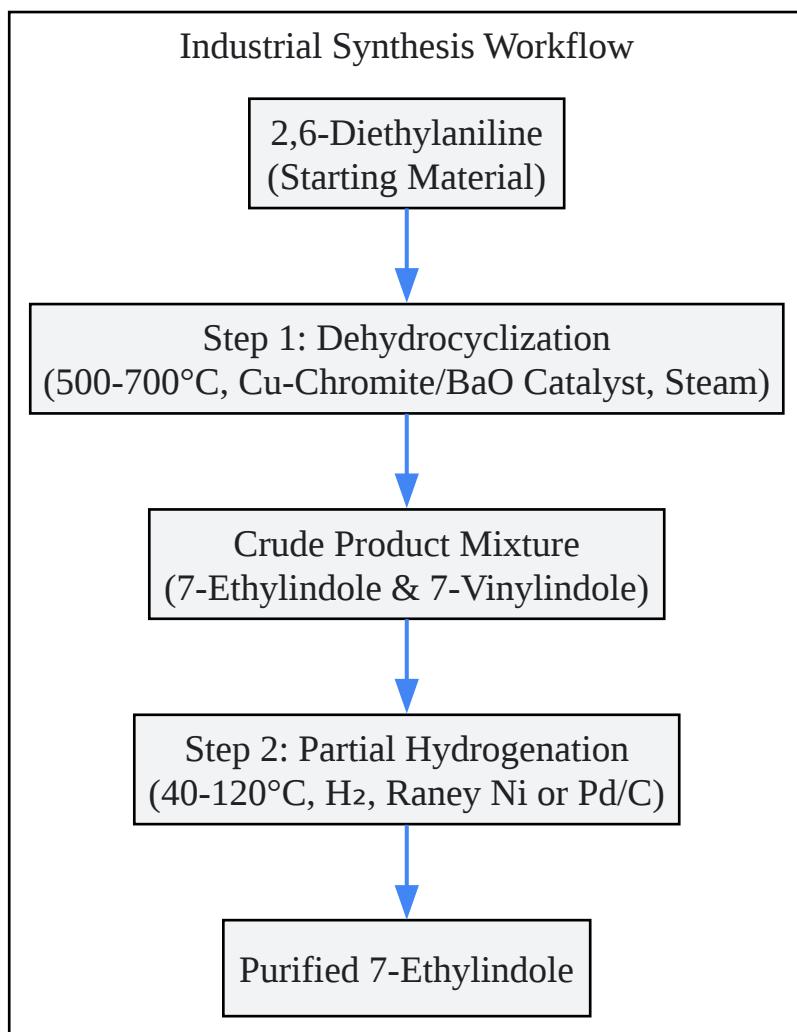
Synthesis and Manufacturing

The industrial production of **7-Ethylindole** has been optimized to achieve high yield and purity, primarily through a two-step dehydrocyclization and hydrogenation process starting from 2,6-diethylaniline.[9][10] This method is superior to older, lower-yield techniques that used reagents like aluminum chloride.[9]

Catalytic Dehydrocyclization of 2,6-Diethylaniline

This process is the most economically viable and efficient route for large-scale synthesis.[9]

- Step 1: Dehydrocyclization: 2,6-diethylaniline is vaporized and passed over a specialized catalyst at high temperatures in the presence of steam. The catalyst, typically copper chromite activated with barium oxide, facilitates an intramolecular cyclization and dehydrogenation, forming the indole ring.[9] This step, however, also produces 7-vinylindole as a significant by-product.[9]
- Step 2: Partial Hydrogenation: The raw product mixture from the first step is subjected to a partial hydrogenation.[9] This crucial step selectively reduces the vinyl group of the 7-vinylindole by-product to an ethyl group using a catalyst like Raney nickel or a precious metal catalyst (e.g., Pd, Pt) under a hydrogen atmosphere.[9] This not only converts the by-product into the desired product but also simplifies the final purification process, leading to a significant increase in the overall yield and purity of **7-Ethylindole**.[9][10]



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Caption: Industrial synthesis workflow for **7-Ethyldindole**.

Experimental Protocol: Synthesis of 7-Ethyldindole

The following protocol is a representative summary based on patented industrial processes.[\[9\]](#) [\[10\]](#)

Step 1: Catalytic Dehydrocyclization

- Pack a fixed-bed reactor with a copper chromite catalyst activated with barium oxide.
- Heat the reactor to an operating temperature between 550°C and 650°C.[\[9\]](#)

- Introduce a gaseous feed stream of 2,6-diethylaniline and water (steam) into the reactor. The molar ratio of steam to the aniline starting material can range from 3:1 to 75:1.[9]
- Maintain the reaction at atmospheric pressure.
- Collect the organic reaction product after it exits the reactor and cools. This crude product will contain **7-Ethylindole**, unreacted 2,6-diethylaniline, and 7-vinylindole.

Step 2: Partial Hydrogenation

- Transfer the crude organic product from Step 1 into a stirring autoclave.
- Add a hydrogenation catalyst, such as Raney nickel (0.1 to 1.0% by weight).[9]
- Seal the autoclave and purge with hydrogen gas.
- Heat the mixture to a temperature of 50-60°C while stirring.[9]
- Pressurize the autoclave with hydrogen gas to 5-6 bar.[9]
- Maintain the reaction until hydrogen uptake ceases, indicating the complete conversion of vinyl groups.
- Cool the autoclave, vent the excess pressure, and filter the catalyst from the reaction mixture.
- The resulting liquid is a mixture enriched in **7-Ethylindole**, which can be purified further by fractional vacuum distillation to yield the final product with ≥98% purity.[10]

Applications in Medicinal Chemistry and Drug Development

7-Ethylindole is a highly valued building block in medicinal chemistry due to the indole nucleus being a "privileged scaffold" found in numerous biologically active compounds and pharmaceuticals.[11][12]

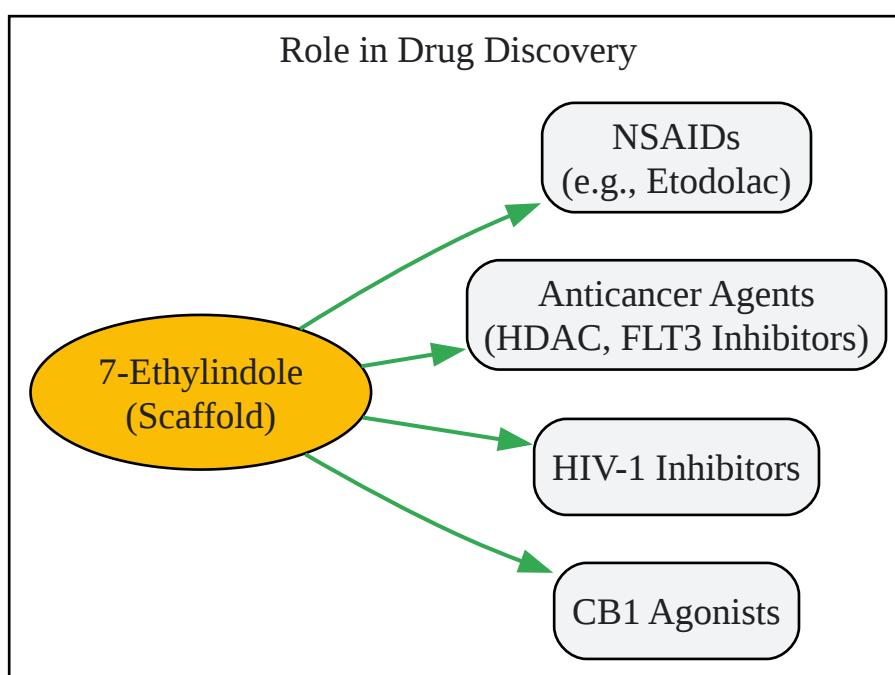
Key Intermediate in Etodolac Synthesis

The most prominent application of **7-Ethylindole** is as a key starting material for the synthesis of Etodolac, a widely used NSAID for managing pain and inflammation associated with arthritis. The synthesis proceeds via 7-ethyltryptophol, an intermediate directly prepared from **7-ethylindole**.^{[1][13]}

Versatile Scaffold for Novel Therapeutics

Beyond Etodolac, the **7-ethylindole** core has been incorporated into a variety of investigational drug candidates targeting diverse biological pathways. Its derivatives have shown potential as:

- CB1 Receptor Agonists: For potential applications in pain management and neurological disorders.
- HIV-1 Inhibitors: As part of benzoylpiperazinyl-indolyl ethane dione derivatives.
- Anticancer Agents: Used in the preparation of bis(indolyl)alkanehydroxamic acids as histone deacetylase (HDAC) inhibitors and bis(1H-indol-2-yl)methanones as inhibitors of receptor tyrosine kinases like FLT3, which are implicated in certain cancers.^[12]
- Insulin-like Compounds: Employed in the parallel synthesis of indolylquinones.



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Caption: **7-Ethylindole** as a versatile scaffold in drug discovery.

Emerging Application: Liquid Organic Hydrogen Carrier (LOHC)

A novel application for **7-Ethylindole** is in the field of hydrogen energy storage. It has been identified as a new and efficient LOHC.^[3] Key advantages include:

- High Hydrogen Capacity: It has a hydrogen storage capacity of 5.23% by weight.^[3]
- Favorable Physical Properties: It possesses a low melting point (-14 °C), ensuring it remains liquid over a wide range of operating temperatures.^[3]
- Efficient Kinetics: Complete dehydrogenation to release high-purity hydrogen can be achieved in a reasonable timeframe at 190 °C, making it suitable for applications like powering proton exchange membrane fuel cells.^[3]

Safety, Handling, and Storage

Proper handling and storage of **7-Ethylindole** are essential to ensure laboratory safety.

Hazard Identification

According to the Globally Harmonized System (GHS), **7-Ethylindole** is classified with the following primary hazards:^[5]

- H318: Causes serious eye damage.
- H315: Causes skin irritation.

Recommended Safety Precautions

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, splash-proof safety goggles or a face shield, and a lab coat.^[14]

- Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.[14][15]
- First Aid:
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[15]
 - Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops or persists.[15]
 - Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if symptoms occur.[15]
 - Inhalation: Remove to fresh air. Get medical attention if symptoms occur.[15]

Storage

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]
- Recommended storage temperature is between 2-8°C to maintain long-term stability.
- Keep away from sources of ignition as it is a combustible liquid.

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